
Etosuximida
Descripción general
Descripción
La Etosuximida es un medicamento que se utiliza principalmente para tratar las ausencias, un tipo de epilepsia. Pertenece a la clase de anticonvulsivos succinimidas y es conocida por su eficacia en el control de las convulsiones sin causar hepatotoxicidad significativa . La this compound se administra por vía oral y generalmente es bien tolerada, con efectos secundarios comunes como pérdida de apetito, dolor abdominal y fatiga .
Mecanismo De Acción
La Etosuximida ejerce sus efectos bloqueando los canales de calcio activados por voltaje de tipo T en el cerebro . Estos canales juegan un papel crucial en la generación de actividad eléctrica rítmica en las neuronas. Al inhibir estos canales, la this compound reduce la aparición de descargas eléctricas anormales que conducen a convulsiones . El objetivo molecular principal de la this compound es la subunidad alfa-1G del canal de calcio de tipo T .
Aplicaciones Científicas De Investigación
Primary Clinical Applications
Absence Seizures Management
Ethosuximide is FDA-approved for managing absence seizures in patients aged three years and older. It has demonstrated level A evidence for this indication, making it the first-line therapy for childhood absence epilepsy. Comparative studies have shown that ethosuximide is more effective than lamotrigine and has better tolerability compared to valproic acid, with seizure freedom rates of approximately 53% and 58%, respectively .
Analgesic Effects
Emerging studies suggest that ethosuximide may also possess analgesic properties, indicating its potential use in treating neuropathic pain. This application is still under investigation but highlights ethosuximide's versatility beyond seizure control .
Innovative Drug Delivery Systems
Recent research has focused on enhancing the delivery of ethosuximide through advanced drug delivery systems:
3D-Printed Scaffolds
A study explored the use of ethosuximide-loaded 3D-printed sodium alginate and polyethylene oxide scaffolds for localized drug delivery in epilepsy treatment. This method allows for tailored dosing and controlled release, significantly improving therapeutic outcomes while minimizing side effects. The scaffolds demonstrated sustained drug release over two hours, paving the way for intracranial administration in targeted therapies .
Nanoparticle Encapsulation
Another innovative approach involves encapsulating ethosuximide within bismuth ferrite nanoparticles. This method aims to enhance drug efficacy by facilitating targeted delivery to specific brain regions while reducing transplacental permeability, thereby limiting fetal exposure during pregnancy. Characterization studies using scanning electron microscopy confirmed the successful incorporation of ethosuximide into nanoparticles, demonstrating promising results for future applications in epilepsy treatment .
Research on Combination Therapies
Ethosuximide's role in combination therapies is also a significant area of research:
Synergistic Effects with Other Antiepileptic Drugs
Research indicates that combining ethosuximide with other antiepileptic drugs may enhance therapeutic efficacy, particularly in cases where monotherapy is insufficient. For instance, when absence seizures are refractory to ethosuximide alone, adding valproic acid can improve seizure control rates .
Case Studies and Clinical Trials
Several clinical trials have investigated the effectiveness of ethosuximide in diverse patient populations:
- A notable study involving 100 patients with recurrent mild seizures demonstrated that ethosuximide effectively controlled typical absence seizures, reinforcing its established role in clinical practice .
- Additional trials have examined long-term outcomes for patients treated with ethosuximide versus other medications, consistently showing its favorable safety profile and efficacy compared to alternatives like valproic acid .
Summary Table: Applications of Ethosuximide
Application Area | Description | Evidence Level |
---|---|---|
Absence Seizures | First-line treatment for childhood absence seizures | Level A |
Analgesic Effects | Potential use in neuropathic pain management | Emerging |
3D-Printed Scaffolds | Localized drug delivery with controlled release | Experimental |
Nanoparticle Encapsulation | Targeted delivery to brain regions while minimizing fetal exposure | Experimental |
Combination Therapies | Enhances efficacy when used with other antiepileptic drugs | Ongoing Trials |
Análisis Bioquímico
Biochemical Properties
Ethosuximide exerts its effects by interacting with T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Cellular Effects
Ethosuximide influences cell function by suppressing the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .
Molecular Mechanism
The molecular mechanism of Ethosuximide involves the antagonism of the postsynaptic T-type voltage-gated calcium channel . This action reduces the low threshold T-type calcium currents in thalamic neurons, which are involved in the spontaneous pacemaker oscillatory activity of thalamocortical circuitry .
Temporal Effects in Laboratory Settings
It is known that Ethosuximide is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.7 L/kg, and plasma protein binding is 0% .
Dosage Effects in Animal Models
In animal models, Ethosuximide has shown powerful analgesic effects through the blockade of T-type voltage-gated calcium currents in sensory neurons
Metabolic Pathways
Approximately 80% of Ethosuximide undergoes hepatic metabolism, mediated primarily by cytochrome P450 isoenzymes, with a major contribution from CYP3A and, to a lesser extent, from CYP2E and CYP2C/B . The remainder, around 20% of an administered dose of Ethosuximide, is excreted unchanged in the urine .
Transport and Distribution
After oral ingestion, Ethosuximide is rapidly absorbed with a Tmax of 1–4 hours . Its volume of distribution is 0.7 L/kg, indicating that it is distributed throughout the body .
Métodos De Preparación
La Etosuximida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del acetoacetato de etilo con metilamina para formar 3-etil-3-metil-2,5-pirrolidindiona . Las condiciones de reacción suelen incluir calentar los reactivos a reflujo en presencia de un disolvente adecuado. Los métodos de producción industrial a menudo implican rutas sintéticas similares pero a mayor escala, con pasos de purificación adicionales para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
La Etosuximida sufre varios tipos de reacciones químicas, que incluyen:
Reducción: Si bien las reacciones de reducción son menos comunes, la this compound puede sufrir reducción en condiciones específicas para producir diferentes productos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
La Etosuximida es parte de la familia de anticonvulsivos succinimidas, que también incluye la mthis compound y la fensuximida . En comparación con estos compuestos, la this compound es preferida para el tratamiento de las ausencias debido a su menor riesgo de hepatotoxicidad y mejor perfil de efectos secundarios . Otros compuestos similares incluyen el ácido valproico y la levetiracetam, que también se utilizan para controlar las convulsiones pero tienen diferentes mecanismos de acción y perfiles de efectos secundarios .
Compuestos Similares
- Mthis compound
- Fensuximida
- Ácido valproico
- Levetiracetam
La capacidad única de la this compound para bloquear selectivamente los canales de calcio de tipo T la hace particularmente eficaz para las ausencias, diferenciándola de otros anticonvulsivos .
Actividad Biológica
Ethosuximide is a widely used anticonvulsant medication primarily indicated for the treatment of absence seizures. Its biological activity encompasses various mechanisms that contribute to its effectiveness in managing epilepsy and potential applications in other neurological conditions. This article reviews the biological activity of ethosuximide, supported by diverse research findings, including case studies and detailed data tables.
Ethosuximide primarily functions by inhibiting T-type calcium channels, which play a crucial role in generating rhythmic burst firing in thalamic neurons. This inhibition reduces the excessive neuronal excitability associated with absence seizures. Additionally, ethosuximide has been shown to influence neurogenesis and neuroprotection, particularly in models of neurodegenerative diseases.
Key Mechanisms:
- T-type Calcium Channel Inhibition : Reduces neuronal excitability.
- Neurogenesis Promotion : Enhances neural stem cell proliferation and differentiation.
- Neuroprotection : Mitigates neurodegeneration associated with amyloid-beta toxicity.
Case Studies and Clinical Trials
-
Childhood Absence Epilepsy :
A randomized controlled trial involving 446 children demonstrated that ethosuximide was effective as an initial monotherapy for childhood absence epilepsy. At the 12-month follow-up, 45% of patients treated with ethosuximide were free from treatment failure compared to 44% for valproic acid and only 21% for lamotrigine . -
NEXMIF-Related Epileptic Encephalopathy :
A case study reported significant improvement in a patient diagnosed with NEXMIF-related epileptic encephalopathy after treatment with ethosuximide. The patient's spike-wave index normalized within four months of therapy, highlighting the drug's potential in managing refractory epilepsy syndromes . -
Non-Diabetic Peripheral Neuropathic Pain :
The EDONOT trial is currently assessing the efficacy of ethosuximide in treating non-diabetic peripheral neuropathic pain. Initial findings suggest potential antinociceptive effects, although results are pending .
Summary of Clinical Findings
Study Type | Condition | Sample Size | Treatment Duration | Efficacy Rate |
---|---|---|---|---|
RCT | Childhood Absence Epilepsy | 446 | 12 months | 45% free from treatment failure |
Case Study | NEXMIF-Related Epileptic Encephalopathy | 1 | 4 months | Normalized EEG after treatment |
Clinical Trial | Non-Diabetic Peripheral Neuropathic Pain | 220 | 6 weeks | Pending results |
Biological Effects Beyond Epilepsy
Recent studies have explored the broader biological effects of ethosuximide beyond its anticonvulsant properties:
- Neurogenesis : Ethosuximide has been shown to stimulate neurogenesis in rat models of Alzheimer's disease by activating the PI3K/Akt and Wnt/β-catenin signaling pathways, promoting neuronal differentiation and reducing cognitive impairments .
- Lifespan Extension : Research indicates that ethosuximide may extend lifespan in model organisms by inhibiting specific chemosensory neurons, suggesting a unique mechanism that could be leveraged for therapeutic benefits beyond seizure control .
Safety Profile and Adverse Effects
Ethosuximide is generally well-tolerated, with a lower incidence of adverse effects compared to other antiepileptic drugs like valproic acid and lamotrigine. In clinical trials, the most common side effects include gastrointestinal disturbances and fatigue, but these are typically manageable .
Comparison of Adverse Events
Drug | Total Adverse Events (%) | Discontinuation Due to Adverse Events (%) |
---|---|---|
Ethosuximide | 25 | Low |
Valproic Acid | 33 | Higher than ethosuximide |
Lamotrigine | 20 | Moderate |
Propiedades
IUPAC Name |
3-ethyl-3-methylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOVYFOVVWLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023019 | |
Record name | Ethosuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethosuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, VERY SLIGHTLY SOL IN SOLVENT HEXANE, 1.01e+02 g/L | |
Record name | Ethosuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00593 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethosuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Binds to T-type voltage sensitive calcium channels. Voltage-sensitive calcium channels (VSCC) mediate the entry of calcium ions into excitable cells and are also involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division and cell death. The isoform alpha-1G gives rise to T-type calcium currents. T-type calcium channels belong to the "low-voltage activated (LVA)" group and are strongly blocked by mibefradil. A particularity of this type of channels is an opening at quite negative potentials and a voltage-dependent inactivation. T-type channels serve pacemaking functions in both central neurons and cardiac nodal cells and support calcium signaling in secretory cells and vascular smooth muscle. They may also be involved in the modulation of firing patterns of neurons which is important for information processing as well as in cell growth processes., Succinimide anticonvulsants are thought to increase the seizure threshold and suppress the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex. These effects may be due to direct modification of membrane function in excitable cells and/or alteration of chemically mediated neurotransmission. The specific effect of ethosuximide against absence seizures appears to be due to its ability to block T-type calcium channels at concentrations that do not affect other ion channels. /Succinimide Anticonvulsants/, Ethosuximide reduces low threshold Ca(2+) currents (T currents) in thalamic neurons. The thalamus plays an important role in generation of 3 Hz spike-wave rhythms typical of absence seizures. Neurons in the thalamus exhibit a large amplitude T current spike that underlies bursts of action potentials and likely plays an important role in thalamic oscillatory activity such as 3 Hz spike-wave activity. At clinically relevant concentrations, ethosuximide inhibits the T current, as evident in voltage-clamp recordings in acutely isolated, ventrobasal thalamic neurons from rats and guinea pigs. Ethosuximide reduces this current without modifying the voltage dependence of steady-state inactivation or the time course of recovery from inactivation. By contrast, succinimide derivatives with convulsant properties do not inhibit this current. Ethosuximide does not inhibit sustained repetitive firing or enhance GABA responses at clinically relevant concentrations. Current data are consistent with the idea that inhibition of T currents is the mechanism by which ethosuximide inhibits absence seizures., Ethosuximide is an alternative medicament that is used for coupling of petit mal, especially in childhood. Some clinical observations show that it has secondary effects on the gastro intestinal tract (GIT). The present research tries to define the characteristics of Ethosuximide--the inducted secondary effects on the GIT, and to explain some of the possible mechanisms that cause them. The changes that occur in the GIT of patients cured with Ethosuximide are registered roentgenologically. The main change is the atony of the stomach and intestines and the reduced peristaltic activity. The influence of Ethosuximide is examined on smooth muscular samples of human stomach, taken in vitro using stomach resection. The medicament authoritatively reduce the spontaneous bioelectrical activity of the smooth muscular tissue, influences mainly it's components that have Ca+ nature. Together with that is indicated relaxation of the smooth muscular samples. In that research is expressed the thesis that this Ethosuximide reduction of the Ca(+)-influx in the smooth muscular cells and the related relaxation probably are one of the main reasons of the secondary effects on the GIT., Ethosuximide is one of the means of treatment of minor epilepsy but hardly any data on its mechanism of action are available in the literature. Anticonvulsant agents are known to bring about changes in the functions and in the interaction between some of the mediator systems within the central nervous system. An assessment of the status of neuromediator systems can be made on the basis of the response of isolated smooth muscle strips to the action of agonists and antagonists of various receptors. It was found by the pharmacological analysis of isolated strips from the rat stomach (antrum and corpus strips), the seminal duct and the cervical vein that ethosuximide induces a reduction in the physical contractile activity and the tone of smooth muscle preparations. Smooth muscle relaxation caused by ethosuximide is not blocked by different receptor inhibitors such as dihydroergotamine, propranolol, atropine, chlorpromazine, haloperidol and indomethacin. Ethosuximide causes a significant reduction in the physical contraction of smooth muscles produced by potassium chloride depolarization, with a stronger impact on the subsequent tonic contraction caused by calcium ions. A reduction in the potassium content of the solution has no effect on the nature of the action of ethosutimide. It is thus assumed that the probable mechanism of action of ethosuximide consists in lowering calcium transport since the inhibitors of calcium transport sodium nitroprusside and verapamil intensify the blocking effect of ethosuximide on smooth muscle contractile activity. | |
Record name | Ethosuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00593 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone and ether, WHITE TO OFF-WHITE CRYSTALLINE POWDER OR WAXY SOLID | |
CAS No. |
77-67-8 | |
Record name | Ethosuximide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethosuximide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethosuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00593 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ethosuximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethosuximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethosuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethosuximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOSUXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEH9X1D1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHOSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethosuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 - 65 °C, 64.5 °C | |
Record name | Ethosuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00593 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOSUXIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethosuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.